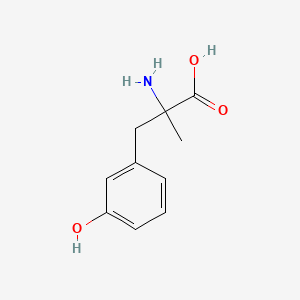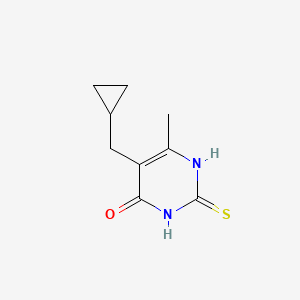![molecular formula C9H14ClN5 B7788683 [N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7788683.png)
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmosine . Desmosine is a unique amino acid that is a crucial component of elastin, a protein that imparts elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex organic reactions involving the cross-linking of lysine residues. The synthetic route typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Oxidation: The protected lysine residues are oxidized to form aldehyde groups.
Condensation: The aldehyde groups undergo condensation reactions to form the desmosine structure.
Deprotection: The protecting groups are removed to yield the final desmosine compound.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification from natural sources, primarily elastin-rich tissues. The process includes:
Tissue Extraction: Elastin-rich tissues are treated with proteolytic enzymes to break down other proteins.
Purification: The resulting mixture is purified using chromatographic techniques to isolate desmosine.
Analyse Chemischer Reaktionen
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert desmosine into its reduced forms.
Substitution: Desmosine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of desmosine, as well as substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Desmosine has several scientific research applications, including:
Biomarker for Elastin Degradation: Desmosine is used as a biomarker to measure elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Tissue Engineering: Desmosine is studied for its role in tissue engineering and regenerative medicine, particularly in developing elastic scaffolds.
Pharmacological Research: Desmosine is used in pharmacological research to study the effects of drugs on elastin metabolism.
Wirkmechanismus
Desmosine exerts its effects by cross-linking elastin fibers, which imparts elasticity to tissues. The molecular targets include lysine residues on elastin, and the pathways involved are related to the synthesis and degradation of elastin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isodesmosine: Another cross-linking amino acid found in elastin.
Lysyl Oxidase: An enzyme involved in the cross-linking of elastin and collagen.
Uniqueness
Desmosine is unique due to its specific role in providing elasticity to tissues. Unlike other amino acids, desmosine forms stable cross-links that are essential for the structural integrity and function of elastin.
Eigenschaften
IUPAC Name |
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKMYZBTLMWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7788635.png)


![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)

![2-[4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]ethyl-diethylazanium;chloride](/img/structure/B7788671.png)

![5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B7788686.png)



